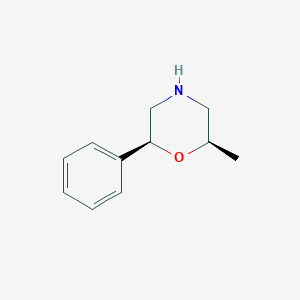![molecular formula C11H20Cl3N5 B6283853 4-{6-methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-amine trihydrochloride CAS No. 2375271-15-9](/img/no-structure.png)
4-{6-methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-amine trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of the 2,6-diazaspiro[3.4]octane core . It has been studied for its potential antitubercular activity . The compound is part of a small set of twelve compounds of a nitrofuran carboxamide chemotype .
Synthesis Analysis
The synthesis of this compound involves the use of a readily available 2,6-diazaspiro[3.4]octane building block . The synthesis process explores diverse variants of the molecular periphery, including various azole substituents .Molecular Structure Analysis
The molecular structure of this compound includes a 2,6-diazaspiro[3.4]octane core . The InChI code for this compound is1S/C15H23N5.3ClH/c1-19-8-12 (15 (11-19)9-16-10-15)13-4-5-17-14 (18-13)20-6-2-3-7-20;;;/h4-5,12,16H,2-3,6-11H2,1H3;3*1H . Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the conversion of the initial adduct into a 5-nitrofuroyl derivative using an established one-pot, two-step protocol .Physical And Chemical Properties Analysis
The compound is a colorless liquid or solid . Its molecular weight is 216.24 . The storage temperature is between 28 C .Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for this compound involve further exploration of the molecular periphery to increase the potency of nitrofuran antibacterials and alleviate the systemic toxicity of this class of drugs . This could lead to the development of potent antimycobacterial compounds efficacious against multidrug-resistant strains .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-{6-methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-amine trihydrochloride' involves the reaction of 6-methyl-2,6-diazaspiro[3.4]octane with pyrimidine-2-amine in the presence of hydrochloric acid to form the desired compound as a trihydrochloride salt.", "Starting Materials": [ "6-methyl-2,6-diazaspiro[3.4]octane", "pyrimidine-2-amine", "hydrochloric acid" ], "Reaction": [ "To a solution of 6-methyl-2,6-diazaspiro[3.4]octane in anhydrous ethanol, add pyrimidine-2-amine and hydrochloric acid.", "Heat the reaction mixture at reflux temperature for several hours.", "Cool the reaction mixture and filter the precipitated solid.", "Wash the solid with cold ethanol and dry under vacuum to obtain the desired compound as a trihydrochloride salt." ] } | |
Numéro CAS |
2375271-15-9 |
Formule moléculaire |
C11H20Cl3N5 |
Poids moléculaire |
328.7 |
Pureté |
91 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



